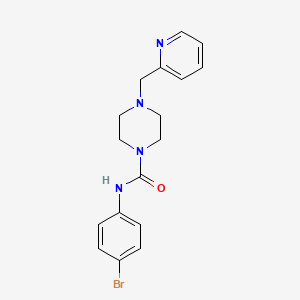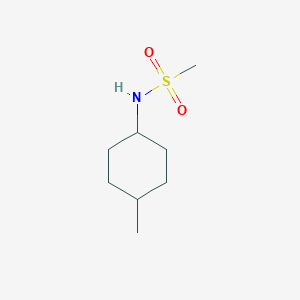![molecular formula C16H19ClN2O3S B10968133 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10968133.png)
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenylsulfonyl group and a furylmethyl group
Preparation Methods
The synthesis of 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Introduction of the 3-chloro-2-methylphenylsulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Attachment of the furylmethyl group: This can be done through alkylation reactions using furylmethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its piperazine ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe in studying various biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl and furylmethyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Compared to these compounds, 1-[(3-CHLORO-2-METHYLPHENYL)SULFONYL]-4-(2-FURYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN2O3S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19ClN2O3S/c1-13-15(17)5-2-6-16(13)23(20,21)19-9-7-18(8-10-19)12-14-4-3-11-22-14/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
SEBCXFKCFVYHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968067.png)
![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B10968100.png)
![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)


![N-cyclohexyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968138.png)
![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968141.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
